![molecular formula C13H10Cl2N2O3 B2458597 methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate CAS No. 477852-83-8](/img/structure/B2458597.png)

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

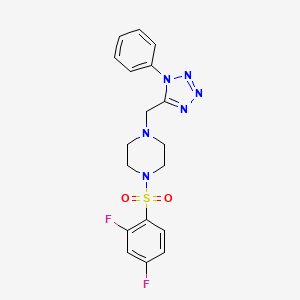

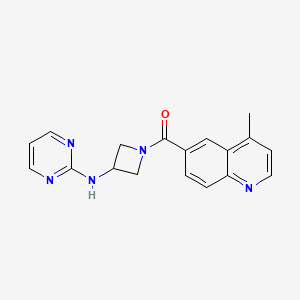

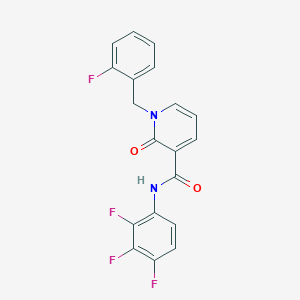

Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is an organic compound that belongs to the carbamate family . It has a linear formula of C13H10Cl2N2O3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H10Cl2N2O3 . It has a molecular weight of 313.14 .Aplicaciones Científicas De Investigación

Application in Silicone Rubber Manufacturing

Di(2,4-dichlorobenzoyl) peroxide (DCBP), a compound related to the one , is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its reactivity or incompatibility may negatively affect safety requirements and concerns during chemical reactions .

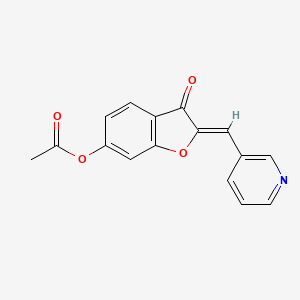

Use in Synthesis of Dichlorobenzamide Derivatives

Dichlorobenzamide derivatives, which are structurally similar to the compound you’re interested in, have been synthesized from reactions of arylamines and 3,5-dichlorobenzoyl chloride . These derivatives have been confirmed by single-crystal X-ray crystallography, showing relatively stable N‒H⋯O hydrogen bonds .

Role in Thermal Ignition Theory

The thermal ignition theory of di(2,4-dichlorobenzoyl) peroxide has been studied using kinetic-based curve fitting . This study was conducted to investigate the properties of DCBP by using differential scanning calorimetry and a literature review .

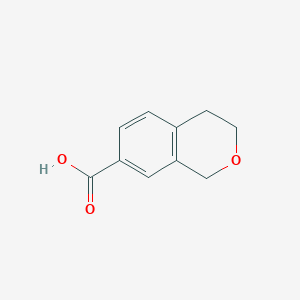

Use in Synthesis of Novel Methyl ®-N-Benzoyl

A series of novel methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were designed by active substructure combination . The title compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

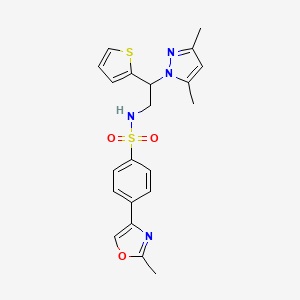

Use in Nitrosation Reactions

The nitrosation of certain compounds with NaNO2 has been used to obtain 1-methyl-4-nitroso-1H-pyrazol-5-amine . This compound was then reduced to 1-methyl-1H-pyrazole-4,5-diamine by direct Pd/C-catalyzed hydrogenation without separation or purification .

Safety and Hazards

Propiedades

IUPAC Name |

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3/c1-20-13(19)17-11-4-7(6-16-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVQTAAPFWRTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325308 |

Source

|

| Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |

CAS RN |

477852-83-8 |

Source

|

| Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)